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Compound of Interest

Compound Name: Lentztrehalose A

Cat. No.: B10855563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of

Lentztrehalose A and its parent compound, trehalose. The data presented herein, derived

from preclinical studies, highlights the significant differences in bioavailability and metabolic

stability between these two disaccharides, offering critical insights for their application in

research and drug development.

Executive Summary
Trehalose, a naturally occurring disaccharide, has garnered significant interest for its

therapeutic potential in various disease models, including neurodegenerative and hepatic

conditions.[1] However, its clinical utility following oral administration is severely hampered by

its rapid degradation by the enzyme trehalase, which is ubiquitously expressed in

microorganisms and mammals, including in the intestinal brush border.[2][3] This enzymatic

hydrolysis into two glucose molecules results in low systemic bioavailability.[2] Lentztrehalose
A, a novel analogue of trehalose, was developed to overcome this limitation. It is structurally

modified to be resistant to trehalase hydrolysis, which, as the data will show, dramatically alters

its pharmacokinetic properties in vivo.[1]

Quantitative Data Comparison
A direct comparative study in mice demonstrates the profound impact of trehalase resistance

on the oral bioavailability of Lentztrehalose A compared to trehalose. Following oral
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administration, Lentztrehalose A achieves systemic circulation and is maintained for several

hours, whereas trehalose is largely undetected in the bloodstream.

Pharmacokinetic
Parameter

Lentztrehalose A Trehalose Source

Route of

Administration
Oral Gavage Oral Gavage

Dose 0.5 g/kg 0.5 g/kg

Animal Model ICR Mice ICR Mice

Peak Plasma

Concentration (Cmax)
>1 µg/mL Not Clearly Detected

Time to Peak (Tmax)

Data not specified,

detected over several

hours

Not Applicable

Area Under the Curve

(AUC)
Substantial Negligible

Bioavailability High Very Low

Primary Metabolic

Fate

Excreted in feces and

urine

Hydrolyzed to glucose

by trehalase

Experimental Protocols
The following is a detailed methodology for a comparative in vivo pharmacokinetic study, based

on the referenced literature.

Animal Model and Housing
Species: ICR (Institute of Cancer Research) mice, female, 9-10 weeks old.

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark

cycle, and access to standard chow and water ad libitum.
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Acclimation: Mice are acclimated to the housing conditions for at least one week prior to the

experiment.

Fasting: Animals are fasted overnight prior to oral administration of the compounds to ensure

an empty gastrointestinal tract, which minimizes variability in absorption.

Compound Formulation and Administration
Formulation: Lentztrehalose A and trehalose are each dissolved in sterile water or a

suitable vehicle (e.g., 0.9% saline) to a final concentration appropriate for the dosing volume.

Dose: A single dose of 0.5 g/kg body weight is administered.

Administration: The compounds are administered via oral gavage using a ball-tipped feeding

needle to ensure direct delivery into the stomach.

Blood Sample Collection
Time Points: Blood samples are collected at predetermined time points to characterize the

absorption, distribution, and elimination phases. A typical schedule includes a pre-dose

sample (0 h) and post-administration samples at 0.5, 1, 2, 4, 8, 24, and 48 hours.

Collection Method: Serial blood samples (approximately 30-50 µL) are collected from the

caudal (tail) vein.

Sample Processing: Blood is collected into heparinized capillary tubes and transferred to

microcentrifuge tubes. Plasma is separated by centrifugation (e.g., 2,000 x g for 10 minutes

at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
Instrumentation: A triple quadrupole liquid chromatography-tandem mass spectrometry (LC-

MS/MS) system is used for the quantification of Lentztrehalose A and trehalose in plasma

samples.

Chromatography: Separation is achieved on a hydrophilic interaction liquid chromatography

(HILIC) column, which is suitable for polar compounds like disaccharides.
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Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 2 mM

ammonium acetate in water) and an organic solvent (e.g., 2 mM ammonium acetate in

acetonitrile) is used.

Mass Spectrometry: The mass spectrometer is operated in selected reaction monitoring

(SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions

for Lentztrehalose A and trehalose are monitored.

Quantification: A calibration curve is generated using standards of known concentrations in

blank mouse plasma. An internal standard (e.g., an isotopically labeled analogue) is used to

ensure accuracy.
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Caption: Comparative metabolic pathways of orally administered Lentztrehalose A and

trehalose.

Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.researchgate.net/publication/305990310_A_liquid_chromatography-tandem_mass_spectrometry_assay_for_the_detection_and_quantification_of_trehalose_in_biological_samples
https://pubmed.ncbi.nlm.nih.gov/27595314/
https://pubmed.ncbi.nlm.nih.gov/27595314/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11207537/
https://www.benchchem.com/product/b10855563#comparing-the-in-vivo-pharmacokinetics-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparing-the-in-vivo-pharmacokinetics-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparing-the-in-vivo-pharmacokinetics-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/product/b10855563#comparing-the-in-vivo-pharmacokinetics-of-lentztrehalose-a-and-trehalose
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10855563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

